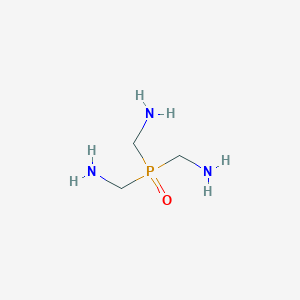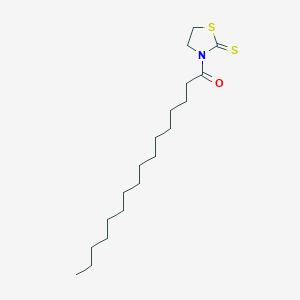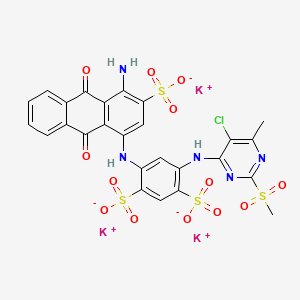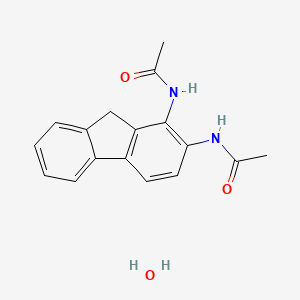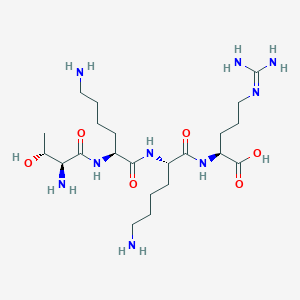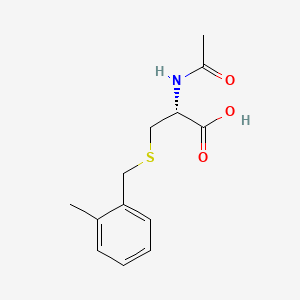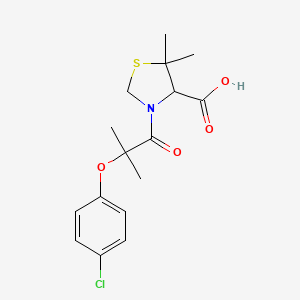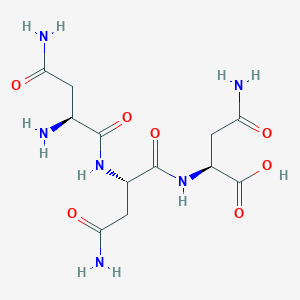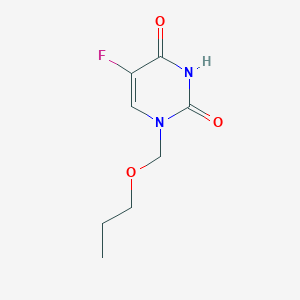
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their significant role in medicinal chemistry, particularly in the development of anti-cancer agents . The incorporation of fluorine into pyrimidine structures can enhance the biological activity and stability of these compounds .
Preparation Methods
The synthesis of 5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor. One common method is the reaction of 5-fluorouracil with propoxymethyl halides under basic conditions . Industrial production methods often involve the use of advanced fluorination techniques to ensure high yield and purity .
Chemical Reactions Analysis
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.
Industry: The compound is used in the production of fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound disrupts DNA replication and cell division, leading to cytotoxic effects . Additionally, it can interfere with RNA processing enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrimidines such as 5-fluorouracil and 5-fluoro-2’-deoxyuridine . Compared to these compounds, 5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione has unique properties due to the presence of the propoxymethyl group, which can enhance its stability and biological activity .
Properties
CAS No. |
73373-02-1 |
|---|---|
Molecular Formula |
C8H11FN2O3 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
5-fluoro-1-(propoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c1-2-3-14-5-11-4-6(9)7(12)10-8(11)13/h4H,2-3,5H2,1H3,(H,10,12,13) |
InChI Key |
SINILWAEINXOER-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCN1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


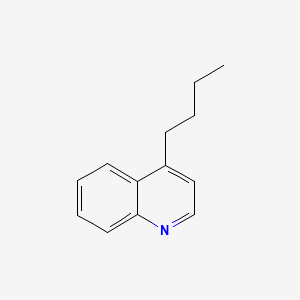
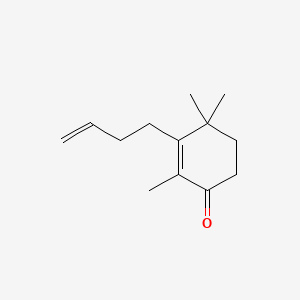
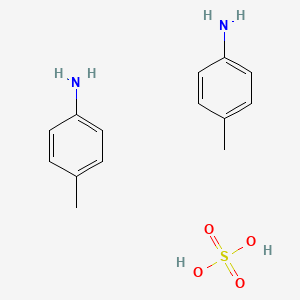

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
